molecular formula C9H12ClNO2 B12969665 (R)-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol

(R)-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol

Cat. No.: B12969665
M. Wt: 201.65 g/mol
InChI Key: LVLIBFSUGJZYGN-VIFPVBQESA-N
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Description

®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol is a chiral compound with significant applications in various fields of science and industry. This compound features a unique structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol undergoes amination to introduce the amino group, often using reagents like ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde.

    Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Leads to various reduced forms of the compound.

    Substitution: Results in derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and activity. The methoxy and chloro groups further modulate its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxyphenylboronic acid
  • (2-Chloro-5-methoxyphenyl)boronic acid

Uniqueness

®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol stands out due to its chiral nature and the presence of both amino and hydroxyl groups, which provide unique reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in asymmetric synthesis and as a building block for more complex molecules.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

LVLIBFSUGJZYGN-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CO)N)Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)Cl

Origin of Product

United States

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